4-Bromo-1-isopropylpyridin-2(1H)-one
Overview
Description
4-Bromo-1-isopropylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the fourth position and an isopropyl group at the first position of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropylpyridin-2(1H)-one typically involves the bromination of 1-isopropylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-isopropylpyridin-2(1H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.
Oxidation Reactions: Products are oxidized pyridinone derivatives.
Reduction Reactions: The primary product is 1-isopropylpyridin-2(1H)-one.
Scientific Research Applications
4-Bromo-1-isopropylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methylpyridin-2(1H)-one
- 4-Bromo-1-ethylpyridin-2(1H)-one
- 4-Bromo-1-propylpyridin-2(1H)-one
Uniqueness
4-Bromo-1-isopropylpyridin-2(1H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a different steric and electronic environment, potentially leading to distinct interactions with molecular targets and different pharmacokinetic properties.
Properties
IUPAC Name |
4-bromo-1-propan-2-ylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIQXQQWGQXOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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